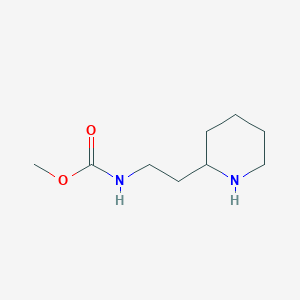

Methyl 2-piperidin-2-ylethylcarbamate

Description

Methyl 2-piperidin-2-ylethylcarbamate is a carbamate derivative featuring a piperidine ring linked to an ethylcarbamate group via a methylene bridge. The carbamate group (-OCONH-) introduces polar and hydrogen-bonding functionalities, influencing its solubility and reactivity.

Applications of such compounds often span pharmaceutical intermediates, agrochemicals, or ligands in coordination chemistry due to their ability to interact with biological targets or metal ions.

Properties

IUPAC Name |

methyl N-(2-piperidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-9(12)11-7-5-8-4-2-3-6-10-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJYPPMHLRZGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-2-ylethylcarbamate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for Methyl 2-piperidin-2-ylethylcarbamate often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-2-ylethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted carbamates

Scientific Research Applications

Methyl 2-piperidin-2-ylethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-piperidin-2-ylethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-piperidin-2-ylethylcarbamate with three structurally related compounds: Ethyl 2-(piperidin-4-yl)acetate , Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) , and 2-Chloro-6-methylpyrimidine-4-carboxylic acid . Key differences in physicochemical properties, reactivity, and applications are highlighted.

Table 1: Physicochemical Properties Comparison

Key Findings:

Structural Influence on Reactivity :

- The carbamate group in Methyl 2-piperidin-2-ylethylcarbamate confers hydrolytic stability compared to esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) but less than dithiocarbamates (HL), which exhibit stronger metal-chelating properties .

- The chloro and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance electrophilicity and acidity, making it suitable for nucleophilic substitution reactions .

Synthetic Accessibility :

- Ethyl 2-(piperidin-4-yl)acetate is synthesized using cesium carbonate and coupling reagents (e.g., EDCI/HOBt) under ambient conditions, reflecting practical scalability .

- Dithiocarbamates like HL require sodium sulfide or carbon disulfide for synthesis, introducing handling challenges due to sulfur toxicity .

Applications: Methyl 2-piperidin-2-ylethylcarbamate: Potential as a neuropharmacological agent (analogous to piperidine-based drugs) or enzyme inhibitor. Ethyl 2-(piperidin-4-yl)acetate: Used in peptide mimetics and as a ligand for metal complexes due to its ester flexibility . HL: Primarily employed in metal complexation studies (e.g., Cu²⁺, Ni²⁺) for catalytic or antimicrobial applications . 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Intermediate in herbicide synthesis (e.g., sulfonylurea derivatives) .

Biological Activity

Methyl 2-piperidin-2-ylethylcarbamate (also known as M4) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 2-piperidin-2-ylethylcarbamate has the following chemical structure:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 174.25 g/mol

The compound is characterized by a piperidine ring, which is known for its role in various pharmacological activities.

Inhibition of Enzymes : M4 has been documented to act as an inhibitor of key enzymes involved in neurodegenerative processes:

- β-secretase (BACE1) : M4 shows an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which is crucial in the formation of amyloid beta plaques associated with Alzheimer's disease.

- Acetylcholinesterase : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, contributing to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

Neuroprotective Effects

Research indicates that M4 exhibits neuroprotective properties against amyloid beta-induced toxicity:

- In Vitro Studies : In cultured astrocytes exposed to Aβ1-42, M4 reduced the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a protective effect against oxidative stress and inflammation .

In Vivo Studies

In animal models, particularly those mimicking Alzheimer’s disease:

- Scopolamine-Induced Models : M4 demonstrated a moderate ability to inhibit Aβ aggregation and reduce oxidative stress markers such as malondialdehyde (MDA) levels. However, its efficacy was less pronounced compared to established treatments like galantamine .

Case Studies

- Study on Amyloidogenesis :

-

Oxidative Stress Assessment :

- Objective : To measure the effects of M4 on oxidative stress markers in scopolamine-treated rats.

- Results : Both M4 and galantamine showed decreased levels of oxidative stress markers compared to untreated controls, indicating a potential for reducing oxidative damage in neurodegenerative contexts .

Data Tables

| Biological Activity | IC50/Ki Value | Observed Effects |

|---|---|---|

| β-secretase Inhibition | 15.4 nM | Reduced Aβ aggregation |

| Acetylcholinesterase Inhibition | 0.17 μM | Increased acetylcholine levels |

| Oxidative Stress Reduction | N/A | Decreased MDA levels in treated models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.